molecular formula C13H19BrO2 B2958931 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid CAS No. 1081-88-5

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid

Cat. No.: B2958931
CAS No.: 1081-88-5
M. Wt: 287.197
InChI Key: GRZLSJBTOLRGFW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid is an organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 5-methyladamantane-1-carboxylic acid to introduce the bromomethyl group. This reaction is usually carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often involve heating the mixture to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of automated systems can also reduce the risk of side reactions and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, which can replace the bromine atom with an azide group under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Lithium aluminum hydride is often employed for the reduction of the carboxylic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.

    Materials Science: The compound’s rigid structure makes it useful in the design of novel polymers and materials with enhanced mechanical properties.

    Biological Studies: It can serve as a probe to study the interactions of adamantane derivatives with biological macromolecules.

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoadamantane: Another brominated adamantane derivative, but without the carboxylic acid group.

    5-Methyladamantane-1-carboxylic acid: Similar structure but lacks the bromomethyl group.

    3-(Chloromethyl)-5-methyladamantane-1-carboxylic acid: Similar to the target compound but with a chlorine atom instead of bromine.

Uniqueness

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid is unique due to the presence of both the bromomethyl and carboxylic acid groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

3-(bromomethyl)-5-methyladamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-11-2-9-3-12(5-11,8-14)7-13(4-9,6-11)10(15)16/h9H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZLSJBTOLRGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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